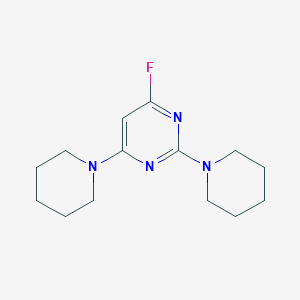![molecular formula C7H10O2 B065375 Ethanone, 1-[4-(hydroxymethyl)-2-cyclobuten-1-yl]-, cis-(9CI) CAS No. 174712-74-4](/img/structure/B65375.png)
Ethanone, 1-[4-(hydroxymethyl)-2-cyclobuten-1-yl]-, cis-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-[4-(hydroxymethyl)-2-cyclobuten-1-yl]-, cis-(9CI), also known as levoglucosenone, is a cyclic ketone that is commonly found in pyrolysis products of cellulose. Levoglucosenone has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of Ethanone, 1-[4-(hydroxymethyl)-2-cyclobuten-1-yl]-, cis-(9CI)one is not fully understood. However, studies have shown that Ethanone, 1-[4-(hydroxymethyl)-2-cyclobuten-1-yl]-, cis-(9CI)one can interact with various biological targets, including enzymes and receptors, leading to its observed biological effects.
Biochemical and Physiological Effects:
Levoglucosenone has been shown to possess various biochemical and physiological effects. In vitro studies have demonstrated that Ethanone, 1-[4-(hydroxymethyl)-2-cyclobuten-1-yl]-, cis-(9CI)one can inhibit the growth of various microorganisms, including bacteria and fungi. Levoglucosenone has also been shown to possess anti-inflammatory properties, reducing the expression of pro-inflammatory cytokines. In addition, Ethanone, 1-[4-(hydroxymethyl)-2-cyclobuten-1-yl]-, cis-(9CI)one has been shown to possess antioxidant properties, protecting cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Levoglucosenone has several advantages for lab experiments, including its low toxicity, high stability, and ease of synthesis. However, Ethanone, 1-[4-(hydroxymethyl)-2-cyclobuten-1-yl]-, cis-(9CI)one has some limitations, including its low solubility in water and its potential to form aggregates in solution.
Zukünftige Richtungen
There are several future directions for the study of Ethanone, 1-[4-(hydroxymethyl)-2-cyclobuten-1-yl]-, cis-(9CI)one. One potential direction is the development of Ethanone, 1-[4-(hydroxymethyl)-2-cyclobuten-1-yl]-, cis-(9CI)one-based materials for use in biomedical applications, such as drug delivery systems and tissue engineering. Another potential direction is the development of Ethanone, 1-[4-(hydroxymethyl)-2-cyclobuten-1-yl]-, cis-(9CI)one-based biofuels for use in transportation. Additionally, further studies are needed to fully understand the mechanism of action of Ethanone, 1-[4-(hydroxymethyl)-2-cyclobuten-1-yl]-, cis-(9CI)one and its potential applications in various fields.
In conclusion, Ethanone, 1-[4-(hydroxymethyl)-2-cyclobuten-1-yl]-, cis-(9CI)one is a cyclic ketone that has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields. Levoglucosenone can be synthesized using various methods, and its mechanism of action is not fully understood. Levoglucosenone possesses various biochemical and physiological effects, and it has several advantages and limitations for lab experiments. There are several future directions for the study of Ethanone, 1-[4-(hydroxymethyl)-2-cyclobuten-1-yl]-, cis-(9CI)one, including the development of Ethanone, 1-[4-(hydroxymethyl)-2-cyclobuten-1-yl]-, cis-(9CI)one-based materials and biofuels.
Synthesemethoden
Levoglucosenone can be synthesized using various methods, including pyrolysis of cellulose, dehydration of glucose, and acid-catalyzed cyclization of 1,6-anhydroglucose. The most common method for synthesizing Ethanone, 1-[4-(hydroxymethyl)-2-cyclobuten-1-yl]-, cis-(9CI)one is through the pyrolysis of cellulose, which involves heating cellulose at high temperatures in the absence of oxygen.
Wissenschaftliche Forschungsanwendungen
Levoglucosenone has been widely studied for its potential applications in various fields, including biofuels, pharmaceuticals, and materials science. In biofuels, Ethanone, 1-[4-(hydroxymethyl)-2-cyclobuten-1-yl]-, cis-(9CI)one can be used as a precursor for the production of high-energy biofuels. In pharmaceuticals, Ethanone, 1-[4-(hydroxymethyl)-2-cyclobuten-1-yl]-, cis-(9CI)one has been shown to possess antimicrobial and anti-inflammatory properties. In materials science, Ethanone, 1-[4-(hydroxymethyl)-2-cyclobuten-1-yl]-, cis-(9CI)one can be used as a building block for the synthesis of biodegradable polymers.
Eigenschaften
CAS-Nummer |
174712-74-4 |
|---|---|
Produktname |
Ethanone, 1-[4-(hydroxymethyl)-2-cyclobuten-1-yl]-, cis-(9CI) |
Molekularformel |
C7H10O2 |
Molekulargewicht |
126.15 g/mol |
IUPAC-Name |
1-[(1R,4S)-4-(hydroxymethyl)cyclobut-2-en-1-yl]ethanone |
InChI |
InChI=1S/C7H10O2/c1-5(9)7-3-2-6(7)4-8/h2-3,6-8H,4H2,1H3/t6-,7+/m1/s1 |
InChI-Schlüssel |
WRVTUQKXEJARSJ-RQJHMYQMSA-N |
Isomerische SMILES |
CC(=O)[C@@H]1C=C[C@@H]1CO |
SMILES |
CC(=O)C1C=CC1CO |
Kanonische SMILES |
CC(=O)C1C=CC1CO |
Synonyme |
Ethanone, 1-[4-(hydroxymethyl)-2-cyclobuten-1-yl]-, cis- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime](/img/structure/B65292.png)
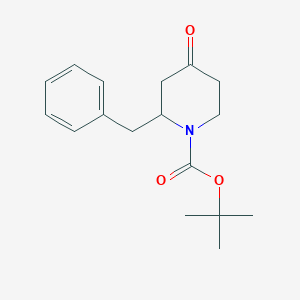

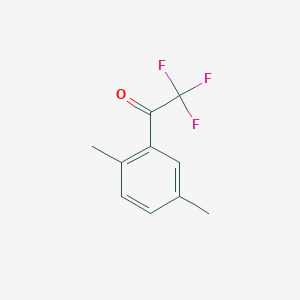
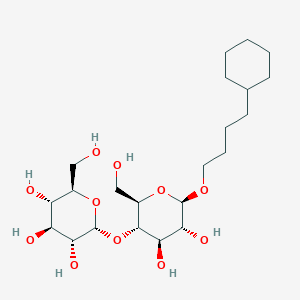
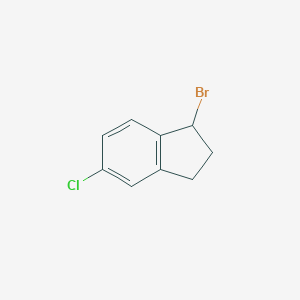
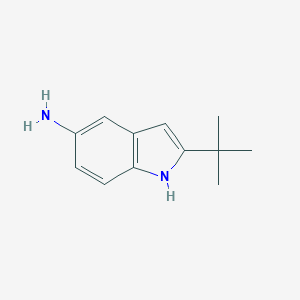
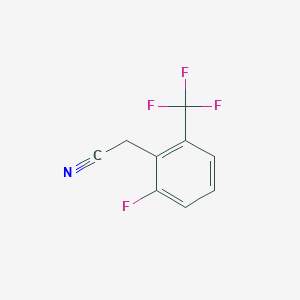
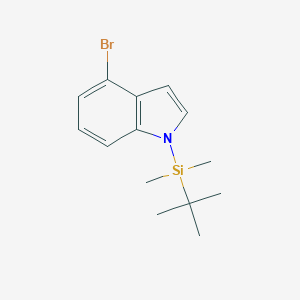


![(3S,4aS,8aS)-N-tert-butyl-2-[(2R)-2-hydroxy-2-[(4S)-2-(3-hydroxy-2-methylphenyl)-4,5-dihydro-1,3-oxazol-4-yl]ethyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide](/img/structure/B65323.png)
